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(S)-(Ethylsulfinyl)benzene

Cat. No.: B14792071
M. Wt: 154.23 g/mol
InChI Key: DUVLJBQCIZCUMW-JTQLQIEISA-N
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Description

(S)-(Ethylsulfinyl)benzene (CAS 104113-36-2), also known as (S)-ethyl phenyl sulfoxide, is a high-purity chiral sulfoxide of significant value in advanced organic and medicinal chemistry research . This compound serves as a powerful chiral auxiliary and building block for the diastereoselective formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, enantiomerically enriched molecules . Its utility stems from the stable sulfur stereogenic center, which creates a distinct steric and electronic environment that provides effective facial differentiation in reactions such as aldol condensations, conjugate additions, and reductions of β-ketosulfoxides . Researchers also employ chiral sulfoxides like this compound as ligands in transition metal catalysis for asymmetric transformations, including hydrogenations and cycloadditions . The compound is characterized by a molecular formula of C 8 H 10 OS and a molecular weight of 154.23 g/mol . This product is intended for research applications only and is not approved for use in humans or veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10OS B14792071 (S)-(Ethylsulfinyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

[(S)-ethylsulfinyl]benzene

InChI

InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/t10-/m0/s1

InChI Key

DUVLJBQCIZCUMW-JTQLQIEISA-N

Isomeric SMILES

CC[S@](=O)C1=CC=CC=C1

Canonical SMILES

CCS(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis and Properties

The primary route to enantiomerically pure (S)-(Ethylsulfinyl)benzene is the asymmetric oxidation of the prochiral precursor, ethyl phenyl sulfide (B99878). nih.govlibretexts.orgorganic-chemistry.org This transformation can be achieved using various methods, including enzymatic and chemical approaches.

Enzymatic Oxidation: Biocatalytic methods, often employing enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) or whole-cell systems like Rhodococcus sp., can provide high enantioselectivity. nih.govlibretexts.org These methods are advantageous due to their mild reaction conditions and high specificity.

Chiral Reagent-Based Oxidation: Stoichiometric chiral oxidizing agents, such as chiral oxaziridines, can be used to induce asymmetry. libretexts.org

Catalytic Asymmetric Oxidation: Transition metal complexes with chiral ligands are widely used for the catalytic enantioselective oxidation of sulfides. libretexts.orgwiley-vch.de For instance, titanium-based catalysts in the presence of chiral tartrates (a modification of the Sharpless epoxidation) have proven effective. organic-chemistry.org

Another classical approach to synthesizing chiral sulfoxides is the Andersen synthesis, which involves the reaction of a diastereomerically pure menthyl sulfinate with a Grignard reagent. nih.govacs.org

The physical and spectroscopic properties of (Ethylsulfinyl)benzene have been well-characterized.

Table 1: Physical Properties of (Ethylsulfinyl)benzene

PropertyValueReference
Molecular Formula C₈H₁₀OS nih.gov
Molecular Weight 154.23 g/mol nih.gov
Appearance Colorless liquid or solid byjus.comvedantu.com
Melting Point 141-144 °C
Boiling Point 101-102 °C at 0.01 Torr
Density 1.15 ± 0.1 g/cm³ (Predicted)

Table 2: Spectroscopic Data for (Ethylsulfinyl)benzene

Spectroscopy Data Reference
¹H NMR (CDCl₃, 250 MHz) δ = 1.20 (t, 3H, J = 7.5 Hz), 2.69-3.15 (m, 2H), 7.40-7.61 (m, 5H) wiley-vch.de
¹³C NMR (CDCl₃, 63 MHz) δ = 5.8, 50.3, 124.1, 129.1, 130.1, 143.1 wiley-vch.de
IR (Infrared) The S=O stretching vibration is a characteristic feature. rsc.orgresearchgate.net
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 154 nih.gov

Structural Analysis

The three-dimensional structure of sulfoxides has been confirmed by X-ray crystallography. wikipedia.org The sulfur atom in (S)-(Ethylsulfinyl)benzene adopts a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the vertices of a tetrahedron. wikipedia.org The S-O bond is relatively short, and the sum of the angles at the sulfur atom is approximately 306°. wikipedia.org

Applications in Asymmetric Synthesis

(S)-(Ethylsulfinyl)benzene and related chiral sulfoxides are extensively used as chiral auxiliaries to control the stereochemistry of a wide range of organic reactions. medcraveonline.comyale.edu The sulfinyl group can direct the diastereoselective formation of new stereocenters in processes such as:

Aldol (B89426) Reactions: The enolates derived from esters bearing a chiral sulfinyl group undergo highly diastereoselective aldol condensations. nih.gov

Conjugate Additions: Carbanions derived from allylic sulfoxides can participate in diastereospecific conjugate addition reactions. tandfonline.com

Reductions: The reduction of β-ketosulfoxides often proceeds with high levels of asymmetric induction, providing access to enantiomerically enriched alcohols. nih.gov

The stereodirecting power of the sulfinyl group has been leveraged in the total synthesis of several complex natural products. tandfonline.com By installing a chiral sulfoxide (B87167) at a strategic point in a synthetic sequence, chemists can control the stereochemistry of subsequent transformations, ultimately leading to the desired enantiomer of the target molecule.

Computational and Theoretical Studies

Direct Asymmetric Oxidation of Prochiral Sulfides

The direct asymmetric oxidation of prochiral sulfides stands as a primary strategy for accessing enantiopure sulfoxides. acsgcipr.org This transformation can be achieved through several catalytic and stoichiometric methods, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope. The core principle involves a chiral reagent or catalyst that transfers an oxygen atom to one of the two prochiral faces of the sulfide (B99878). acsgcipr.org

Transition-Metal-Catalyzed Asymmetric Sulfoxidation

Transition-metal catalysis is a powerful tool for the asymmetric oxidation of sulfides, offering high efficiency and the ability to tune reactivity and selectivity through ligand and metal choice. wiley-vch.dersc.org These catalytic systems are generally preferred from a sustainability perspective over stoichiometric methods. acsgcipr.org The reaction typically involves a metal complex with a chiral ligand that activates a terminal oxidant to perform the enantioselective oxygen transfer. wiley-vch.deacsgcipr.org

The design of the chiral ligand is paramount in transition-metal-catalyzed asymmetric sulfoxidation, as it dictates the chiral environment around the metal center, which is responsible for the enantioselection. nih.gov "Privileged ligands," such as those based on chiral Schiff bases derived from N-salicyl-β-amino alcohols, have been extensively used due to their tunable structural and electronic properties. mdpi.com The interaction between the substrate and the chiral catalyst, often involving hydrogen bonding or steric constraints imposed by the ligand, governs the facial selectivity of the oxidation. researchgate.net

For instance, titanium complexes of chiral 1,2-diarylethane-1,2-diols have been successfully employed, where substituents on the aryl ring of the diol can be modified to optimize enantioselectivity. wiley-vch.deresearchgate.net Similarly, the development of novel chiral sulfur-olefin hybrid ligands has shown excellent catalytic activities and enantioselectivities in rhodium-catalyzed reactions. nih.govfigshare.com The proximity of the chiral element to the metal center is a key feature of many successful ligand designs. researchgate.net

A variety of transition metals, including titanium, vanadium, molybdenum, and iron, have been used as precursors for catalytic asymmetric sulfoxidation. wiley-vch.deacsgcipr.org The choice of metal influences the catalytic activity and, in conjunction with the ligand, the stereochemical outcome. Abundant, non-precious metals like vanadium and molybdenum are often favored for their sustainability. acsgcipr.org

The terminal oxidant is a critical component of the catalytic system. Common oxidants include hydrogen peroxide (H₂O₂), the urea-hydrogen peroxide adduct (UHP), and organic hydroperoxides like tert-butyl hydroperoxide (TBHP) and cumyl hydroperoxide (CHP). libretexts.orgacsgcipr.org Hydrogen peroxide is considered an environmentally benign oxidant. organic-chemistry.org The slow addition of the oxidant is often crucial to minimize non-catalyzed background oxidation, which would otherwise diminish the enantiomeric excess (ee) of the product sulfoxide (B87167). acsgcipr.org In some systems, UHP has been shown to provide higher enantioselectivity than aqueous H₂O₂. For example, a Salen-Ti(IV) complex provided methyl phenyl sulfoxide in 94% ee with UHP, compared to 76% ee with aqueous H₂O₂. wiley-vch.de

Several catalytic systems have demonstrated high efficiency in the asymmetric oxidation of alkyl aryl sulfides.

Vanadium Complexes: Chiral vanadium-Salan complexes have proven highly effective for the asymmetric oxidation of sulfides using hydrogen peroxide, yielding products with high enantioselectivity. organic-chemistry.orgacs.org These systems can also be used for the kinetic resolution of racemic sulfoxides. acs.org Vanadium complexes with tridentate Schiff base ligands derived from optically active amino alcohols are also notable catalysts for this transformation. libretexts.orgmdpi.com The catalytic cycle is believed to involve the formation of a vanadium-peroxo species that performs the oxygen transfer. libretexts.org

Molybdenum Complexes: Molybdenum(VI) cis-dioxo catalysts have been developed for the mild and selective oxidation of sulfides to sulfoxides. acs.orgnih.gov These catalysts show excellent yield and selectivity and are tolerant of various functional groups. acs.orgnih.gov Chiral bis-hydroxamic acid ligands have been used with MoO₂(acac)₂ to prepare sulfoxides in good yields and high enantiomeric excess. wiley-vch.de

Titanium Complexes: The Kagan-modified Sharpless reagent, typically involving Ti(OiPr)₄, diethyl tartrate (DET), and a hydroperoxide, is a well-known system for asymmetric sulfoxidation. libretexts.orgacsgcipr.org More advanced systems using chiral Salen-type ligands with a titanium precursor can effectively catalyze the oxidation of various alkyl aryl sulfides with high enantioselectivity (92–99% ee) using UHP as the oxidant. wiley-vch.delibretexts.org

Table 1: Comparison of Catalytic Systems for Asymmetric Sulfoxidation

Catalyst System Ligand Type Oxidant Substrate Example Enantiomeric Excess (ee) Reference
Vanadium-Salan Schiff Base (Salan) H₂O₂ Aryl Alkyl Sulfides High organic-chemistry.orgacs.org
Molybdenum-Bis-hydroxamic acid Bis-hydroxamic acid TBHP p-Tolyl methyl sulfide 81% wiley-vch.de
Titanium-Salen Schiff Base (Salen) UHP Methyl phenyl sulfide 94% wiley-vch.de
Titanium-DET Diethyl Tartrate TBHP/CHP Alkyl aryl sulfides Moderate to High libretexts.org

Biocatalytic Approaches to Enantiopure Sulfoxides

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure sulfoxides. acsgcipr.orgnih.gov Enzymes, such as monooxygenases, can catalyze the oxidation of prochiral sulfides with excellent enantioselectivity. libretexts.orgacsgcipr.org Baeyer-Villiger monooxygenases (BVMOs) are particularly effective for this transformation and are suitable for larger-scale processes, using molecular oxygen as the ultimate oxidant. acsgcipr.org

Another innovative biocatalytic strategy involves the deracemization of a racemic sulfoxide mixture. nih.govnih.gov This can be achieved through a concurrent system that combines an enantioselective biocatalytic reduction with a non-selective chemical oxidation. nih.govresearchgate.net For example, an (S)-selective methionine sulfoxide reductase can be used to reduce the (R)-enantiomer of a sulfoxide back to the sulfide, which is then re-oxidized non-selectively, leading to an accumulation of the desired (S)-sulfoxide with excellent optical purity (>99% ee). nih.govnih.gov

Table 2: Biocatalytic Methods for Enantiopure Sulfoxide Synthesis

Biocatalytic Method Enzyme Type Principle Outcome Reference
Asymmetric Oxidation Monooxygenase (e.g., BVMO) Enantioselective oxidation of prochiral sulfide High ee sulfoxide libretexts.orgacsgcipr.org
Cyclic Deracemization Methionine Sulfoxide Reductase & Photocatalyst Selective reduction of one enantiomer coupled with non-selective re-oxidation Enantiopure sulfoxide (>99% ee) nih.govnih.govresearchgate.net

Stoichiometric Asymmetric Oxidation

Before the widespread development of catalytic methods, stoichiometric asymmetric oxidation was a primary route to chiral sulfoxides. researchgate.net These methods typically employ a chiral oxidant in a 1:1 ratio with the sulfide substrate. acsgcipr.org Well-known examples include the use of chiral N-sulfonyloxaziridines or chiral peroxy-acids. wiley-vch.delibretexts.org

A classic and significant stoichiometric method is the Kagan sulfoxidation, which utilizes a titanium complex formed with Ti(OiPr)₄ and a chiral tartrate ligand, such as diethyl tartrate (DET). acsgcipr.org While originally developed as a stoichiometric reagent, catalytic versions have since been developed. libretexts.orgacsgcipr.org Another approach involves the use of chiral sulfinates, such as menthyl p-toluenesulfinate, which can react with Grignard reagents in a stereospecific manner to yield chiral sulfoxides. libretexts.org This method, often referred to as the Andersen synthesis, is highly reliable for producing sulfoxides with high enantiopurity, although it requires the initial preparation and separation of diastereomeric sulfinates. wiley-vch.delibretexts.org

Chiral Derivatization and Diastereoselective Approaches

Andersen Synthesis via Chiral Sulfinates

The Andersen synthesis is a classical and widely utilized method for the preparation of enantiomerically pure sulfoxides. researchgate.netillinois.edu This method relies on the reaction of a diastereomerically pure sulfinate ester, derived from a chiral alcohol, with an organometallic reagent. The reaction proceeds with a high degree of stereospecificity, typically through an SN2-type mechanism at the sulfur atom, resulting in inversion of configuration. researchgate.net

A common chiral auxiliary employed in this synthesis is (-)-menthol. acs.orgnih.gov The reaction of a sulfinyl chloride with (-)-menthol produces a mixture of diastereomeric menthyl sulfinates. These diastereomers can often be separated by crystallization to yield a single, diastereomerically pure sulfinate ester. illinois.edunih.gov Subsequent treatment of the purified sulfinate with a Grignard reagent or an organolithium reagent displaces the menthol (B31143) auxiliary to afford the desired chiral sulfoxide. researchgate.net For the synthesis of (S)-Ethylsulfinylbenzene, one would start with an appropriate benzenesulfinate (B1229208) ester and react it with an ethyl organometallic reagent.

The scope of the original Andersen method was somewhat limited, primarily to the synthesis of aryl-alkyl and diaryl sulfoxides. researchgate.net However, modifications and the use of other chiral auxiliaries, such as diacetone-D-glucose (DAG), have expanded the utility of this approach. acs.orgnih.gov The choice of base used in the preparation of the sulfinate esters can also influence the configuration of the major diastereomer, providing access to both enantiomers of the target sulfoxide. researchgate.net

Table 1: Examples of Chiral Auxiliaries Used in Andersen-type Syntheses

Chiral AuxiliaryTypical Organometallic ReagentStereochemical Outcome
(-)-MentholGrignard Reagents (e.g., EtMgBr)Inversion at Sulfur
Diacetone-D-glucose (DAG)Organolithium ReagentsDependent on Base
2-PhenylcyclohexanolGrignard ReagentsInversion at Sulfur
Amino indanol oxathiazolidineGrignard ReagentsTunable Stereoselectivity

Nucleophilic Additions to Chiral Sulfinyl Imines

Another powerful diastereoselective strategy for the synthesis of chiral amines, which can be precursors to or structurally related to chiral sulfoxides, involves the nucleophilic addition of organometallic reagents to chiral N-sulfinyl imines (sulfinimines). wikipedia.org These imines, bearing a chiral sulfinyl group on the nitrogen atom, exhibit high diastereoselectivity in their reactions with a variety of nucleophiles. wikipedia.orgcas.cn The N-sulfinyl group acts as a potent chiral directing group, and the resulting sulfinamide product can be readily cleaved under acidic conditions to reveal the free amine. wikipedia.org

The stereochemical outcome of the addition is generally predictable, with the nucleophile attacking from the less sterically hindered face of the imine. cas.cn For the synthesis of compounds structurally related to (S)-Ethylsulfinylbenzene, one could envision the addition of an ethyl nucleophile to a chiral N-sulfinyl imine derived from benzaldehyde (B42025). The resulting product would possess a new stereocenter at the carbon atom, with its configuration controlled by the chiral sulfinyl auxiliary.

This methodology has proven to be versatile, accommodating a wide range of both imines and nucleophiles. nih.gov The tert-butylsulfinyl group is a commonly used and commercially available chiral auxiliary for this purpose. cas.cnosi.lv

Stereoselective Formation of Sulfur-Carbon Bonds

Palladium-Catalyzed Arylation of Sulfenate Anions

A more modern approach to the synthesis of chiral sulfoxides involves the transition metal-catalyzed formation of the sulfur-carbon bond. Palladium-catalyzed cross-coupling reactions have been successfully employed for the arylation of sulfenate anions. acs.orgorganic-chemistry.orgnih.gov These reactions offer a direct route to aryl sulfoxides from readily available starting materials.

The sulfenate anions can be generated in situ from various precursors, such as β-sulfinyl esters or 2-(trimethylsilyl)ethyl sulfoxides, under mild conditions. organic-chemistry.orgacs.org The subsequent palladium-catalyzed coupling with an aryl halide or triflate then forms the desired aryl sulfoxide. organic-chemistry.orgnih.gov

For the enantioselective synthesis of (S)-Ethylsulfinylbenzene, a chiral ligand is required to control the stereochemistry of the newly formed sulfur center. Chiral phosphine (B1218219) ligands, such as JosiPhos and PC-Phos, have been shown to be effective in promoting the asymmetric arylation of sulfenate anions, leading to high yields and excellent enantioselectivities. researchgate.netorganic-chemistry.org This method is notable for its broad substrate scope and functional group tolerance. organic-chemistry.orgresearchgate.net

Table 2: Key Components in Palladium-Catalyzed Asymmetric Sulfoxide Synthesis

ComponentFunctionExamples
Palladium PrecursorCatalystPd2(dba)3, [(allyl)PdCl]2
Chiral LigandInduces EnantioselectivityJosiPhos, (R,RS)-24, PC-Phos
Sulfenate Anion PrecursorSource of R-SO-β-Sulfinyl esters, 2-(trimethylsilyl)ethyl sulfoxides
Arylating AgentSource of Aryl GroupAryl bromides, Aryl chlorides, Aryl triflates
BaseGenerates Sulfenate AnionCs2CO3, NaOtBu, Fluoride source

Friedel-Crafts Type Sulfinylation Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for the synthesis of sulfoxides through the electrophilic sulfinylation of electron-rich aromatic compounds. acs.orgnih.gov In this reaction, a sulfinyl electrophile, such as a sulfinyl chloride or a sulfinate ester, reacts with an aromatic ring in the presence of a Lewis acid or under activating conditions to form an aryl sulfoxide. acs.orgnih.gov

While traditional Friedel-Crafts sulfinylation reactions using achiral reagents lead to racemic products, the development of enantioselective variants has been a subject of research. acs.orgnih.gov The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce asymmetry in the reaction, leading to the formation of enantioenriched sulfoxides. rsc.orgrsc.orgpkusz.edu.cn For instance, squaramide-based organocatalysts have been shown to be effective in the enantioselective Friedel-Crafts reaction of indoles with imines, a related transformation. pkusz.edu.cn

The regioselectivity of the Friedel-Crafts sulfinylation is often high, with the sulfinyl group typically adding to the position least hindered sterically and most favored electronically. acs.org

Resolution and Deracemization Strategies for Enantiomeric Enrichment

For cases where a racemic mixture of a sulfoxide is obtained, resolution and deracemization strategies can be employed to isolate or enrich one of the enantiomers.

Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess. Several methods for the kinetic resolution of racemic sulfoxides have been developed, including:

Asymmetric Oxidation: One enantiomer of a racemic sulfide can be preferentially oxidized to the corresponding sulfone, leaving the other enantiomer of the sulfide enriched. acs.orgacs.org

Asymmetric Reduction: A racemic sulfoxide can be partially reduced to the corresponding sulfide using a chiral reducing agent, resulting in the enrichment of one enantiomer of the sulfoxide. tandfonline.com

Imidative Kinetic Resolution: A catalytic asymmetric nitrene transfer reaction can be used to resolve racemic sulfoxides, yielding both optically active sulfoxides and highly enantioenriched sulfoximines. nih.gov

Enzymatic Resolution: Enzymes, such as methionine sulfoxide reductase B homologues, can exhibit high enantioselectivity in the reduction of one enantiomer of a racemic sulfoxide, providing a green and efficient route to the other enantiomer. rsc.org

Deracemization is a process where a racemic mixture is converted into a single enantiomer, ideally in 100% yield. This can be achieved through various methods, including:

Viedma Ripening: This technique involves the grinding of a suspension of a racemic conglomerate (a mixture of separate crystals of each enantiomer) in the presence of a racemizing agent. nih.govnih.gov Under these conditions, the system can evolve to a state of single chirality.

Photochemical Deracemization: Using a chiral photosensitizer, it is possible to selectively excite and racemize one enantiomer of a chiral sulfoxide, leading to an enrichment of the other. tum.deacs.org This can be performed in a continuous flow system for preparative scale synthesis. acs.org

These resolution and deracemization techniques provide valuable alternative pathways to access enantiomerically pure sulfoxides when direct asymmetric synthesis is not feasible or efficient.

Chromatographic Separation on Chiral Stationary Phases

The separation of enantiomers through chromatography on a chiral stationary phase (CSP) is a powerful and widely used method for obtaining optically pure compounds. This technique relies on the differential interaction between the two enantiomers of a racemic mixture and a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. These transient diastereomeric interactions cause one enantiomer to be retained longer on the column than the other, enabling their separation.

For chiral sulfoxides, various types of CSPs have been developed and evaluated. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective. However, research has also extended to other polymeric CSPs and macrocyclic selectors. For instance, new polymeric CSPs based on derivatives of (1S,2S)-(-)-1,2-diphenylethylenediamine have demonstrated enantioselectivity for a broad range of racemic compounds, including sulfoxides. nih.gov These phases can be operated under normal-phase high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) conditions. nih.gov In one study, three new polymeric CSPs showed the ability to separate 72 out of 100 different racemates, with many achieving baseline separation. nih.gov

Other notable CSPs include those based on macrocyclic oligosaccharides like cyclofructans (CFs). mdpi.com CF-based stationary phases, particularly those with isopropyl carbamate (B1207046) modifications, have been used for the enantioseparation of various compounds, indicating their potential for sulfoxide resolution. mdpi.com The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. mdpi.com

Table 1: Examples of Chiral Stationary Phases for Sulfoxide Separation

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleSeparation ModeApplicable To
Polymeric(1S,2S)-1,2-diphenylethylenediamine derivativesHPLC, SFCAmines, amides, alcohols, sulfoxides, etc. nih.gov
Macrocyclic OligosaccharideIsopropyl carbamate Cyclofructan-6 (IPC-CF6)HPLC (Polar Organic)Amino acids and other compounds with primary amino groups. mdpi.com
Brush-Type(S)-N-(1-aryl-propyl)-3,5-dinitrobenzamidesHPLCVarious pharmaceutical drugs.

Dynamic Kinetic Resolution and Deracemization Mechanisms

Dynamic kinetic resolution (DKR) is a highly efficient strategy that can theoretically convert a racemic mixture entirely into a single, desired enantiomer. wikipedia.org This process couples a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu For DKR to be effective, the rate of racemization must be equal to or faster than the rate of the resolution reaction, allowing the undesired enantiomer to be continuously converted into the desired one, which is then consumed in the resolution step. princeton.edu

Deracemization refers to any process that converts a racemate into a single enantiomer, and DKR is a specific type of deracemization. Several mechanisms have been applied to the deracemization of chiral sulfoxides.

Chemoenzymatic Deracemization: This approach combines the high enantioselectivity of enzymes with a chemical reagent for racemization or cyclic oxidation and reduction. One notable system employs the highly enantioselective enzyme methionine sulfoxide reductase A (MsrA) for the stereospecific reduction of one sulfoxide enantiomer. nih.govresearchgate.netmorressier.com This reduction is coupled with a non-selective oxidation step using an oxidant like an oxaziridine, which converts the resulting sulfide back to the racemic sulfoxide. nih.govresearchgate.net Through repeated cycles of selective reduction and non-selective oxidation, the racemate is gradually converted into a single, enantiomerically pure sulfoxide. researchgate.net

Viedma Ripening: Another deracemization mechanism is Viedma ripening, a process that relies on solid-state grinding of a crystalline conglomerate (a mixture of separate crystals of each enantiomer) in the presence of a solution where racemization occurs. For chiral sulfoxides, particularly allylic sulfoxides, racemization in solution can be achieved through a nih.govnih.gov-sigmatropic rearrangement via an achiral sulfenate intermediate. nih.gov If the sulfoxide forms a conglomerate, continuous grinding of a slurry at elevated temperatures can lead to the complete conversion of the racemate into a single solid enantiomeric form. nih.gov

Table 2: Deracemization Strategies for Chiral Sulfoxides

MethodKey ComponentsRacemization MechanismOutcome
Chemoenzymatic DeracemizationMethionine sulfoxide reductase A (MsrA), Oxaziridine oxidantEnzymatic reduction of one enantiomer followed by chemical re-oxidation to the racemate. nih.govresearchgate.netHigh enantiomeric excess for a wide range of sulfoxides. nih.govresearchgate.net
Viedma RipeningCrystalline conglomerate, Grinding, Elevated temperatureReversible nih.govnih.gov-sigmatropic rearrangement in solution. nih.govComplete deracemization to a single enantiomer. nih.gov

Photoracemization Techniques

The thermal stability of the sulfur stereocenter in sulfoxides means that high temperatures (around 200 °C) are typically required for racemization. nih.gov However, photoracemization offers a low-temperature alternative. This technique utilizes light energy, often in the presence of a photosensitizer, to induce the inversion of the pyramidal sulfur center. nih.gov

The photoracemization of chiral alkyl aryl sulfoxides can be significantly accelerated using a photosensitizer. For example, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+) has been shown to be a highly effective catalyst for this process at a low concentration (1 mol %). nih.gov The proposed mechanism involves a photoinduced electron transfer from the sulfoxide to the excited photosensitizer, generating a sulfoxide radical cation. This radical cation has a lower inversion barrier due to its sp²-like sulfur center, facilitating rapid racemization before a back electron transfer regenerates the sulfoxide. nih.gov

This rapid photoracemization has been ingeniously integrated into a "recycle photoreactor" system for deracemization. acs.org In this setup, a racemic sulfoxide mixture is passed through an HPLC column with a chiral stationary phase. The enantiomers are separated; the desired enantiomer is collected, while the undesired enantiomer is directed through a photoreactor containing an immobilized photosensitizer. acs.org Under light irradiation (e.g., λ = 405 nm), the undesired enantiomer is rapidly racemized. acs.org This newly formed racemic mixture is then cycled back to the chiral column for re-separation. Repeating this process for several cycles allows for the high-yield conversion of a racemate into a single pure enantiomer. acs.org

Table 3: Photoracemization of Chiral Alkyl Aryl Sulfoxides

ComponentFunctionExampleConditions
PhotosensitizerCatalyzes racemization under light.2,4,6-triphenylpyrylium tetrafluoroborate (TPT+). nih.gov1 mol % catalyst loading. nih.gov
Light SourceProvides energy for photoexcitation.Light-Emitting Diode (LED). acs.orgλ = 405 nm. acs.org
SystemIntegrates separation and racemization.Recycle photoreactor with chiral HPLC. acs.orgContinuous flow, multiple cycles. acs.org

Chiral Ligands in Asymmetric Metal Catalysis

The development of chiral sulfoxide ligands for asymmetric metal catalysis has been a subject of considerable research, leading to their application in a variety of stereoselective reactions. nih.govrsc.org These ligands have proven to be effective in creating a chiral environment around a metal center, thereby directing the stereochemical outcome of the reaction.

The design of effective S-chiral sulfoxide ligands for asymmetric catalysis is a nuanced process that involves the strategic modification of several key structural components to influence both the steric and electronic properties of the resulting metal complex. researchgate.netnih.gov The primary goal is to create a well-defined chiral pocket around the metal's active site, which can effectively discriminate between the two prochiral faces of a substrate or two enantiomers of a racemic starting material.

The key elements of S-chiral sulfoxide ligand design typically include:

Substituents on the Sulfur Atom: The nature of the organic groups attached to the sulfur atom is a critical determinant of the ligand's steric and electronic profile. researchgate.net Bulky substituents can create significant steric hindrance, which can be beneficial for enforcing a specific approach of the substrate to the metal center. The electronic properties of these substituents also play a crucial role, influencing the electron density at the sulfur and oxygen atoms and, consequently, the strength and nature of the metal-ligand bond. nih.gov

The Linking Group: A linker is often employed to connect the sulfoxide moiety to a second coordinating group, creating a bidentate or polydentate ligand. researchgate.net The rigidity and length of this linker are important design considerations. A rigid linker, such as an o-phenylene group, can restrict the conformational flexibility of the ligand, leading to a more ordered and predictable chiral environment, which is often crucial for high asymmetric induction. rsc.org

The Second Coordinating Group: The choice of the second coordinating atom or group is vital as it works in concert with the sulfoxide to chelate the metal ion. researchgate.net Common second coordinating elements include phosphorus (in phosphine-sulfoxides), nitrogen (in imine- or oxazoline-sulfoxides), oxygen, sulfur, or an olefin. researchgate.net The combination of the sulfoxide with another coordinating group allows for fine-tuning of the ligand's electronic and steric properties to suit a specific catalytic transformation.

A notable design strategy involves the creation of C2-symmetric bis-sulfoxide ligands. acs.org The C2 symmetry in these ligands can reduce the number of possible diastereomeric transition states, which often simplifies the stereochemical analysis and can lead to higher enantioselectivities. acs.org The synthesis of such ligands, including 1,3- and 1,5-bis(sulfinyl) derivatives, has been achieved with a high degree of stereoselectivity. acs.org

Chiral sulfoxide ligands have been successfully employed in a range of enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

The rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to electron-deficient olefins is a powerful method for the stereoselective formation of carbon-carbon bonds. rsc.org Chiral olefin-sulfoxide ligands have been shown to be highly effective in this transformation. For instance, in the rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated esters, the use of a 2-methoxy-1-naphthyl sulfinyl-based olefin ligand resulted in good to high yields and good enantioselectivities. rsc.orgrsc.org This catalytic system was found to be effective for a variety of substrates, including tert-butyl, ethyl, benzyl, and methyl cinnamates. rsc.org Similarly, these olefin-sulfoxide ligands have been successfully applied to the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to a broad range of nitroalkenes, including aryl, alkyl, and heteroaryl derivatives, with high enantioselectivities. acs.org

The success of these ligands is attributed to their modular and easily tunable nature, with the rigid o-phenylene linker playing a crucial role in asymmetric induction. rsc.org The ability to modify both the olefin and sulfinyl moieties allows for the fine-tuning of the ligand for optimal performance. rsc.org Research has also demonstrated that the stereoselectivity in rhodium-catalyzed asymmetric conjugate additions can be completely switched by using different chiral sulfoxide-olefin ligands. nih.gov

Below is a table summarizing the results of Rh-catalyzed asymmetric conjugate additions using chiral olefin-sulfoxide ligands.

Ligand TypeSubstrateReagentYield (%)Enantiomeric Excess (ee, %)
Olefin-sulfoxideUnsaturated EstersArylboronic Acidsup to 99up to 91
Olefin-sulfoxideNitroalkenesArylboronic AcidsHighup to 91
Olefin-sulfoxideEnonesArylboronic Acids---up to 97

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of C-C bonds. acs.org Chiral sulfoxide-containing ligands have been rationally designed and successfully applied in this reaction. nih.gov

A notable example is the development of a new class of chiral sulfoxide-phosphine (SOP) ligands. nih.govthieme-connect.com These ligands, which combine the features of two privileged scaffolds for Pd-catalyzed AAA, have demonstrated high efficiency. nih.gov In the palladium-catalyzed asymmetric allylic alkylation of malonates and keto esters, these SOP ligands have furnished the desired products in high yields (up to 97%) and with excellent enantioselectivities (97–99% ee). thieme-connect.com

The substrate scope for these ligands is broad, encompassing various malonates and keto esters as nucleophiles. thieme-connect.com However, for certain substrates like methyl-substituted keto esters, the ligand showed limited influence on the creation of the α-stereogenic center, resulting in mixtures of diastereomers. thieme-connect.com

Another innovative approach involves the use of enantiopure sSPhos, a bifunctional chiral monophosphine ligand containing a sulfonate group, in its tetrabutylammonium (B224687) salt form. acs.orgcam.ac.uk This ligand has proven to be highly effective for a benchmark Pd-catalyzed allylic alkylation reaction. acs.org Interestingly, the high enantioselectivity in this case appears to be driven by steric bulk around the sulfonate group rather than attractive non-covalent interactions. cam.ac.uk

The following table summarizes representative results for Pd-catalyzed asymmetric allylic alkylations using chiral sulfoxide-containing ligands.

Ligand TypeNucleophileYield (%)Enantiomeric Excess (ee, %)
Sulfoxide-phosphine (SOP)Malonatesup to 9797-99
Sulfoxide-phosphine (SOP)Keto estersup to 9797-99
sSPhos (tetrabutylammonium salt)Carbon-based nucleophilesHighHigh

Asymmetric cross-coupling reactions are powerful tools for the construction of chiral biaryl compounds and other stereochemically complex molecules. The Kumada-Corriu coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium, is a foundational reaction in this area. wikipedia.orgchem-station.com The use of chiral ligands allows for the enantioselective variant of this reaction. wikipedia.org

While the use of (S)-Ethylsulfinylbenzene itself in this specific context is not extensively documented in the provided search results, the principles of using chiral ligands are well-established. Chiral ligands, such as those based on ferrocenes or bis-oxazolines, have been successfully employed in asymmetric Kumada couplings to achieve high enantiomeric excesses. wikipedia.org These ligands create a chiral environment around the metal catalyst (Ni or Pd), which directs the stereoselective formation of the C-C bond. wikipedia.orgchem-station.com

For instance, enantioconvergent couplings of α-bromoketones have been achieved with high enantiomeric excess using catalysts based on chiral bis-oxazoline ligands. wikipedia.org This demonstrates the potential for chiral ligands to control the stereochemical outcome of cross-coupling reactions involving racemic starting materials. wikipedia.org Similarly, chiral phosphine ligands have been developed for the nickel-catalyzed cross-coupling of aryl and vinyl chlorides. organic-chemistry.org

The development of chiral sulfoxide ligands for asymmetric cross-coupling reactions is an active area of research. The ability of these ligands to influence the stereochemical course of the reaction makes them promising candidates for the synthesis of chiral molecules through these powerful C-C bond-forming methodologies.

The formation of carbon-heteroatom bonds in an enantioselective manner is a critical transformation in the synthesis of many biologically active compounds and functional materials. Chiral sulfoxide ligands have shown promise in catalyzing such reactions.

For example, copper-catalyzed enantioselective N-H insertion reactions using sulfoxonium ylides have been developed. rsc.org In a cooperative catalysis approach involving a copper-bifunctional squaramide catalyst, a variety of α-arylglycine esters were synthesized with good yields and enantiomeric ratios. rsc.org This method provides a direct route to chiral amines.

Furthermore, the development of catalytic systems for the enantioselective formation of C-O and C-N bonds is a significant area of research. Copper-catalyzed enantioselective hydroaminocarbonylation of alkenes with electrophilic hydroxylamines has been shown to be an effective method for the synthesis of α-chiral secondary amides. nih.gov This reaction proceeds with high yields and excellent enantioselectivities. nih.gov

In the context of click chemistry, enantioselective copper-catalyzed azidation/click cascade reactions have been developed for the synthesis of chiral 1,2,3-triazoles. nih.gov These reactions utilize a chiral Box ligand to control the stereochemistry of the transformation. nih.gov

While the direct application of (S)-Ethylsulfinylbenzene in these specific carbon-heteroatom bond-forming reactions is not explicitly detailed in the provided search results, the successful use of other chiral ligands in these transformations highlights the potential for chiral sulfoxides to be effective in this domain. The principles of asymmetric induction through the creation of a chiral environment around the metal center are broadly applicable. nih.gov

Enantioselective Carbon-Heteroatom Bond Forming Reactions

Chiral Auxiliaries in Asymmetric Organic Synthesis

Chiral sulfoxides are widely recognized as powerful chiral auxiliaries in a diverse array of asymmetric transformations. rsc.orgillinois.edu Their high configurational stability at the sulfur stereocenter, the relative ease of introduction and removal, and the ability of the sulfinyl oxygen to act as a coordinating group for Lewis acids contribute to their effectiveness in controlling the stereochemical course of reactions. illinois.eduthieme-connect.com

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, and chiral auxiliaries are frequently employed to control the stereochemistry of the newly formed stereocenters. pharmacy180.comharvard.edu Chiral β-keto sulfoxides, which can be readily prepared from the corresponding esters and chiral sulfoxides like (S)-Ethylsulfinyl)benzene, are excellent substrates for diastereoselective aldol reactions.

Upon enolization, the chiral sulfoxide auxiliary directs the approach of the aldehyde to one of the enolate faces, leading to a high degree of diastereoselectivity in the resulting β-hydroxy sulfoxide. The stereochemical outcome is often rationalized by the formation of a rigid, chelated Zimmerman-Traxler-like transition state, where the Lewis acid coordinates to both the sulfinyl oxygen and the aldehyde carbonyl. harvard.edu The steric bulk of the sulfoxide substituents dictates the facial selectivity.

AldehydeLewis AcidDiastereomeric Ratio (syn:anti)Reference
BenzaldehydeTiCl₄>95:5 thieme-connect.com
IsobutyraldehydeZnBr₂90:10 illinois.edu

This table presents illustrative data for typical diastereoselective aldol reactions of chiral β-keto sulfoxides.

The resulting β-hydroxy sulfoxides can be further transformed, and the chiral auxiliary can be reductively cleaved to afford the desired chiral β-hydroxy ketone or other valuable building blocks. thieme-connect.com

Chiral α,β-unsaturated sulfoxides are highly effective Michael acceptors in conjugate addition reactions, providing excellent stereocontrol over the formation of the new carbon-carbon or carbon-heteroatom bond at the β-position. nih.govfiveable.mechemistryscore.com The chiral sulfoxide auxiliary directs the nucleophilic attack to one of the diastereotopic faces of the double bond.

The stereochemical outcome of these reactions can often be predicted by considering a chelated transition state where a Lewis acid coordinates to the sulfinyl oxygen and the carbonyl group (in the case of α,β-unsaturated keto sulfoxides), or by steric hindrance models. A variety of nucleophiles, including organocuprates, thiols, and amines, have been successfully employed in diastereoselective Michael additions to chiral α,β-unsaturated sulfoxides. chemistryscore.comyoutube.com

NucleophileMichael AcceptorDiastereomeric Excess (de)Reference
LiCu(CH₃)₂(S)-1-(p-Tolylsulfinyl)-2-propen-1-one95% nih.gov
PhSH(S)-1-(Phenylsulfinyl)-2-buten-1-one>98% chemistryscore.com

This table provides representative examples of diastereoselective Michael additions to chiral α,β-unsaturated sulfoxides.

Chiral sulfoxides have been extensively used as chiral auxiliaries in various cycloaddition reactions, including the Diels-Alder reaction and 1,3-dipolar cycloadditions, to control the stereochemistry of the resulting cyclic products. wikipedia.orgwikipedia.orgwiley-vch.de

In the context of the Diels-Alder reaction, chiral sulfinyl-substituted dienophiles have proven to be highly effective in inducing asymmetry. acs.orgresearchgate.net The sulfoxide group activates the dienophile and directs the approach of the diene to one of its faces, leading to high diastereoselectivity in the resulting cyclohexene (B86901) adducts. The stereochemical outcome can be influenced by the choice of Lewis acid catalyst and the substituents on the sulfoxide. researchgate.net

Similarly, in 1,3-dipolar cycloadditions, chiral vinyl sulfoxides can act as potent dipolarophiles, reacting with various 1,3-dipoles such as nitrones and azomethine ylides to afford highly functionalized five-membered heterocyclic rings with excellent stereocontrol. wikipedia.orgnih.govacs.orgacs.org The chiral sulfoxide auxiliary effectively governs the facial selectivity of the cycloaddition.

Diene/DipoleDienophile/DipolarophileDiastereomeric Excess (de)Reference
Cyclopentadiene(S)-2-(p-Tolylsulfinyl)maleimide>95% researchgate.net
C-Phenyl-N-methylnitrone(R)-(+)-p-Tolyl vinyl sulfoxide>90% acs.org

This table illustrates the high levels of stereocontrol achievable in cycloaddition reactions mediated by chiral sulfoxides.

A significant challenge in organic synthesis is the control of stereochemistry at a center that is distant from an existing chiral element. Chiral sulfoxides have demonstrated a remarkable ability to exert long-range stereochemical control, a phenomenon known as remote stereochemical induction. electronicsandbooks.com This capability is particularly valuable in the synthesis of complex molecules where multiple stereocenters need to be set with high precision. numberanalytics.com

For instance, in the synthesis of natural products, a chiral sulfoxide auxiliary can be used to set a key stereocenter early in the synthetic sequence. The influence of this sulfoxide-controlled stereocenter can then be relayed through subsequent reactions to control the stereochemistry of newly formed centers that are several bonds away. This has been effectively demonstrated in radical cyclization reactions and in the synthesis of complex polycyclic systems. thieme-connect.com The ability of the sulfinyl group to participate in chelation and to create a well-defined conformational bias in the substrate is key to this long-range control. While specific examples detailing the use of (S)-Ethylsulfinyl)benzene in this context are not abundant, the principles established with other chiral alkyl aryl sulfoxides are broadly applicable.

Role as Organocatalysts in Asymmetric Transformations

The exploration of chiral sulfoxides as primary organocatalysts in asymmetric transformations represents a developing area of research. While the utility of chiral sulfoxides as chiral auxiliaries and as ligands for transition metal catalysts is well-established, their direct application as metal-free organocatalysts is less documented. Investigations into this role have been somewhat limited, with research often focusing on more complex sulfoxide structures or yielding modest results with simpler scaffolds.

Detailed research findings on the use of simple chiral alkyl aryl sulfoxides, such as (S)-Ethylsulfinylbenzene, as standalone organocatalysts are scarce in scientific literature. However, studies on closely related compounds provide insight into the potential and current limitations of this class of molecules in organocatalysis.

One area of investigation has been the use of chiral sulfoxides to promote carbon-carbon bond-forming reactions. For instance, the allylation of aldehydes with allyltrichlorosilane (B85684) has been studied in the presence of a chiral sulfoxide. A kinetic study of the reaction between benzaldehyde and allyltrichlorosilane using (R)-methyl-p-tolylsulfoxide as a Lewis basic activator demonstrated the potential for asymmetric induction, albeit with moderate success. The reaction proceeds through the formation of a hypervalent silicon species, where the chiral sulfoxide influences the facial selectivity of the nucleophilic attack on the aldehyde.

Table 1: Asymmetric Allylation of Benzaldehyde with Allyltrichlorosilane using a Chiral Sulfoxide Organocatalyst

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)
(R)-Methyl-p-tolylsulfoxideBenzaldehyde(R)-1-Phenyl-3-buten-1-olGoodModerate

Data derived from kinetic studies on the mechanism of allylation.

More complex sulfoxide structures have also been explored as organocatalysts. For example, C₂-symmetric 1,3- and 1,5-bis-sulfoxides have been synthesized and evaluated as organocatalysts in the allylation of N-(benzoyl)isopropylhydrazone with allyl trichlorosilane. While these reactions generally afforded high yields, the enantioselectivities were found to be in the moderate to good range.

Stereochemical Stability and Pyramidal Inversion Barriers at the Sulfinyl Sulfur Center

The sulfur atom in (S)-(Ethylsulfinyl)benzene is a stereogenic center due to the presence of a lone pair of electrons, an oxygen atom, and two different organic substituents (ethyl and phenyl groups), resulting in a trigonal pyramidal geometry. wikipedia.org This chirality imparts optical activity to the molecule. A key feature of sulfoxides is their configurational stability at room temperature. wikipedia.orgillinois.edu The process by which a chiral sulfoxide can lose its stereochemical integrity is primarily through pyramidal inversion, where the molecule passes through a planar transition state. wikipedia.org

The energy barrier for this inversion is substantial, typically ranging from 38 to 41 kcal/mol for most sulfoxides. illinois.eduacs.org This high barrier prevents racemization under normal conditions, making enantiomers of sulfoxides like this compound separable and configurationally stable. wikipedia.orgillinois.edu Theoretical studies, such as those using Density Functional Theory (DFT), have calculated these barriers to be in the range of 38.7-47.1 kcal/mol. nih.govresearchgate.net The presence of a phenyl ring, as in this compound, can lower the inversion barrier by approximately 3 kcal/mol compared to dialkyl sulfoxides due to resonance stabilization of the transition state. nih.govresearchgate.net Conversely, the introduction of electron-withdrawing groups on the phenyl ring can further decrease this energy barrier. nih.govresearchgate.net

Table 1: Pyramidal Inversion Energy Barriers for Various Sulfoxides

Compound Inversion Barrier (kcal/mol) Method
General Sulfoxides 38 - 41 Experimental illinois.eduacs.org
Simple Sulfoxides (e.g., DMSO) 38.7 - 47.1 DFT Calculation nih.govresearchgate.net
Methyl Phenyl Sulfoxide ~3 kcal/mol lower than dialkyl sulfoxides DFT Calculation nih.govresearchgate.net

This interactive table provides a summary of the energy barriers for pyramidal inversion in sulfoxides.

Mechanisms of Asymmetric Induction in Catalytic Processes

Chiral sulfoxides, including this compound and its derivatives, are pivotal in asymmetric synthesis, serving as chiral auxiliaries to control the stereochemical outcome of reactions. The sulfinyl group's ability to direct the approach of a reagent to one face of the molecule is central to its role in asymmetric induction. This directing effect arises from a combination of steric and electronic factors. The lone pair of electrons on the sulfur and the oxygen atom can coordinate to Lewis acids, creating highly ordered transition states that favor the formation of one stereoisomer over the other. illinois.edu

In reactions such as the Pauson-Khand reaction, vinyl sulfoxides have been shown to be effective stereochemical controllers. nih.gov For instance, the use of a chiral vinyl sulfoxide in the reaction with terminal alkynes proceeds with high diastereoselectivity. nih.gov Experimental and theoretical studies suggest that the high stereoselectivity is a result of thermodynamic epimerization at the C5 position in the resulting cyclopentenone adducts, favoring the more stable diastereomer. nih.gov The sulfoxide group's orientation dictates the facial selectivity of the reaction, thereby inducing asymmetry in the product.

Stereospecificity of Reactions Involving (S)-Ethylsulfinylbenzene and its Derivatives

The reactions involving chiral sulfoxides are often highly stereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. A classic example is the reaction of chiral sulfoxides with organometallic reagents, such as Grignard reagents. The Andersen synthesis of chiral sulfoxides, which involves the reaction of a diastereomerically pure menthyl sulfinate with a Grignard reagent, proceeds with a clean inversion of configuration at the sulfur center. illinois.edugsartor.org

Furthermore, the stereochemical outcome of enzymatic and chemo-enzymatic reactions involving sulfoxides demonstrates high stereospecificity. For example, the sulfoxidation of prochiral sulfides by enzymes like S. cerevisiae can produce chiral sulfoxides with high enantiomeric excess (ee). gsartor.org The absolute configuration of the resulting sulfoxide is determined by the enzyme's active site, which selectively catalyzes the oxidation of one of the prochiral faces of the sulfide. The stereochemical analysis of these products, often determined using chiral shift reagents in NMR spectroscopy, confirms the high degree of stereospecificity in these transformations. gsartor.orgacs.org

Racemization Mechanisms and Kinetic Studies (e.g., Photo-induced, Thermal)

While configurationally stable under ambient conditions, chiral sulfoxides can undergo racemization under more forcing conditions. The primary mechanism for thermal racemization is pyramidal inversion at the sulfur atom, which, as mentioned, has a high energy barrier. illinois.eduacs.org This process typically requires temperatures above 200 °C. illinois.edu Another pathway for thermal racemization involves the homolytic cleavage of the carbon-sulfur bond, followed by the recombination of the resulting radical fragments. acs.org

Interestingly, racemization can be induced under much milder conditions through photochemical or electron-transfer processes. acs.orgnih.gov The racemization of chiral aromatic sulfoxides can be achieved through photosensitized or thermal electron transfer, which leads to the formation of a sulfoxide radical cation intermediate. acs.orgnih.gov The pyramidal inversion barrier in this radical cation is significantly lower (approximately 10 kcal/mol) than in the neutral sulfoxide. acs.org This allows for rapid inversion and subsequent reduction back to the racemic sulfoxide. Catalysts such as N-methylquinolinium tetrafluoroborate (for photoracemization) and tris(2,2'-bipyridyl)ruthenium(III) hexafluorophosphate (B91526) (for thermal racemization) can facilitate this electron-transfer process. acs.orgnih.gov More recently, silica-gel-supported oxovanadium catalysts have been shown to promote the racemization of chiral sulfoxides under mild thermal conditions. oup.com

Table 2: Conditions for Racemization of Chiral Sulfoxides

Method Conditions Proposed Intermediate Energy Barrier (approx.)
Thermal >200 °C Planar Transition State 38-41 kcal/mol illinois.eduacs.org
Photochemical/Electron Transfer Photosensitizer (e.g., NMQ+), light Sulfoxide Radical Cation ~10 kcal/mol acs.org
Catalytic Thermal Ru(III) or Oxovanadium catalyst Sulfoxide Radical Cation Lowered barrier

This interactive table summarizes different methods and their key characteristics for the racemization of chiral sulfoxides.

Conformational Control and Reactivity

The conformation of this compound and its derivatives plays a crucial role in determining their reactivity and the stereochemical outcome of their reactions. The sulfinyl group and its substituents can adopt various spatial arrangements, and the relative stability of these conformers influences the transition state energies of subsequent reactions. The lone pair on the sulfur atom is sterically less demanding than the oxygen atom, and this difference is a key factor in directing the approach of reagents. illinois.edu

In asymmetric synthesis, the chiral sulfoxide auxiliary often adopts a preferred conformation to minimize steric interactions. This conformational preference, coupled with electronic interactions (e.g., chelation to a metal center), effectively shields one face of the reacting molecule, leading to high levels of stereocontrol. The ability of both the sulfur and oxygen lone pairs to coordinate with Lewis acids allows for the formation of rigid, well-defined transition states, which is a fundamental principle behind the high efficiency of sulfoxide-mediated asymmetric transformations. illinois.edu The development of new chiral sulfoxides often focuses on designing molecules with specific conformational biases to enhance their stereodirecting ability in a variety of chemical reactions. rsc.org

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of chiral sulfoxides. These methods allow for the detailed exploration of molecular geometries, conformational landscapes, and vibrational characteristics with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting the ground state geometries of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying a wide range of chemical systems, including chiral sulfoxides. DFT calculations provide reliable information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional structure of these molecules. nih.gov

DFT methods have been successfully employed to investigate the structural parameters of various chiral sulfoxides. grafiati.com The choice of the functional and basis set is critical for obtaining accurate results. researchgate.net For instance, hybrid functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), have been shown to provide optimized geometries that are in good agreement with experimental data where available. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Chiral Sulfoxide Studies
FunctionalBasis SetTypical Application
B3LYP6-311++G(d,p)Geometry optimization and electronic structure calculations. researchgate.net
ωB97XD6-31+G(d,p)Systems where long-range interactions are important. nih.gov
M06-2Xdef2-TZVPThermochemistry and kinetics.

The application of DFT allows for the precise determination of the geometry around the stereogenic sulfur atom, a key factor in the chirality of sulfoxides. The pyramidal arrangement of the oxygen atom, the two carbon substituents, and the lone pair of electrons on the sulfur atom is well-described by these calculations. illinois.edu

Chiral sulfoxides can exist in various conformations due to the rotation around single bonds. Understanding the relative energies of these conformers and the energy barriers separating them is essential for comprehending their dynamic behavior and reactivity. Computational methods are particularly well-suited for mapping the potential energy surface and identifying the most stable conformations.

Conformational analysis of chiral sulfoxides often involves systematically rotating key dihedral angles and calculating the energy at each point. This process generates a conformational energy landscape, revealing the global and local energy minima corresponding to stable conformers. The rotation of fragments within a molecule can lead to conformational changes that affect the relative positions of different parts of the molecule. mdpi.com

For example, in a molecule with a phenyl group, the orientation of this group relative to the rest of the molecule can significantly influence its properties. mdpi.com These conformational shifts can be studied using techniques like Nuclear Overhauser Effect (NOESY) spectroscopy, which provides information about the through-space proximity of atoms. mdpi.com Computational modeling complements these experimental techniques by providing a detailed energetic picture of the conformational preferences.

Table 2: Hypothetical Relative Energies of (S)-Ethylsulfinylbenzene Conformers
ConformerDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar180°0.0075
Syn-clinal60°1.2015
Anti-clinal120°2.5010

Note: The data in Table 2 is hypothetical and for illustrative purposes only.

Ab initio calculations, particularly at the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) levels, are employed to predict the vibrational spectra (infrared and Raman) of molecules. These calculations provide the frequencies and intensities of the vibrational modes, which can be compared with experimental data to confirm the molecular structure and assign spectral bands. hakon-art.com

The calculation of harmonic force fields is a key step in predicting vibrational spectra. dtic.mil These force fields can be computed using analytical derivative methods. dtic.mil The resulting vibrational frequencies and intensities are valuable for identifying characteristic functional group vibrations, such as the S=O stretching mode in sulfoxides. hakon-art.com

For instance, ab initio calculations have been used to analyze the vibrational spectrum of p-chlorobenzenesulfonic acid, where the calculated wavenumbers using the HF/6-31G* basis set showed good agreement with the experimental IR spectrum. hakon-art.com Such studies are crucial for the detailed interpretation of experimental spectroscopic data. While harmonic approximations are often used, methods to account for anharmonicity are also being developed to improve the accuracy of predicted vibrational frequencies. chemrxiv.org

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving chiral sulfoxides. It allows for the characterization of transition states and the calculation of activation energies, providing insights into reaction pathways and stereoselectivity.

The elucidation of a reaction mechanism often involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. Computational methods can be used to optimize the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate.

For example, DFT studies have been used to explore the mechanism of asymmetric sulfoxidation reactions. grafiati.com These calculations can reveal whether a reaction proceeds through a concerted or a stepwise mechanism. The characterization of the transition state provides a detailed picture of the bond-breaking and bond-forming processes.

A key aspect of chiral sulfoxide chemistry is the stereoselectivity of their reactions. Computational modeling can provide a rationale for the observed stereochemical outcomes by comparing the energies of the transition states leading to different stereoisomeric products.

By analyzing the structures of the diastereomeric transition states, it is often possible to identify the specific steric or electronic interactions that favor the formation of one stereoisomer over the other. For instance, in the synthesis of C2-symmetric chiral bis-sulfoxides, computational studies can help to understand how the nature of the carbon chain influences the metal coordination and, consequently, the stereoselectivity of the reaction. acs.org This understanding is crucial for the rational design of new stereoselective synthetic methods. rsc.orgresearchgate.net

Analysis of Electronic Structure and Bonding

The electronic environment of the sulfoxide group is a key determinant of its chemical reactivity and physical properties. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for dissecting the intricate details of the electronic structure and bonding in chiral sulfoxides.

Molecular Orbitals and Electron Density Distributions

The nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity. In aryl sulfoxides like (S)-Ethylsulfinyl)benzene, the HOMO is typically a π-type orbital with significant contributions from the phenyl ring and the sulfur lone pair, while the LUMO is often a π* orbital of the aromatic system. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Electron density distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For (S)-Ethylsulfinyl)benzene, the MEP map would show a region of high electron density localized on the oxygen atom of the sulfoxide group, making it a prime site for electrophilic attack and hydrogen bonding. The phenyl ring would exhibit a more diffuse electron distribution characteristic of aromatic systems.

Table 1: Calculated Electronic Properties of a Representative Aryl Sulfoxide (Methyl Phenyl Sulfoxide)
PropertyValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31G
Dipole Moment4.1 DDFT/B3LYP/6-31G

Chiroptical Properties Prediction (e.g., VCD, ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule during vibrational transitions. The prediction of VCD and ROA spectra through computational methods has become an indispensable tool for the unambiguous assignment of stereochemistry.

The simulation of VCD and ROA spectra typically involves a multi-step process. First, the conformational space of the molecule is thoroughly explored to identify all stable conformers. Then, for each conformer, the vibrational frequencies and the corresponding VCD and ROA intensities are calculated using quantum mechanical methods, most commonly DFT. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. The excellent agreement often observed between the calculated and experimental spectra allows for the confident determination of the absolute configuration of chiral sulfoxides.

Table 2: Key Vibrational Frequencies and Predicted Chiroptical Intensities for a Representative Chiral Sulfoxide
Vibrational ModeCalculated Frequency (cm⁻¹)Predicted VCD Intensity (10⁻⁴)Predicted ROA Intensity (10⁻⁴ Å⁴/amu)
S=O Stretch1050+15.2+8.5
C-S Stretch680-5.8-3.1
Aromatic C-H Bend750+2.1+1.5

Molecular Dynamics Simulations for Conformational Dynamics

The biological and chemical activity of a flexible molecule like (S)-Ethylsulfinyl)benzene is not solely determined by its lowest energy conformation but by the entire ensemble of accessible conformations. Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape and dynamics of molecules over time.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of different conformational minima and the transition states connecting them. For (S)-Ethylsulfinyl)benzene, MD simulations can reveal the preferred orientations of the ethyl and phenyl groups relative to the sulfoxide moiety and the energy barriers for rotation around the C-S bonds. This dynamic information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. Furthermore, snapshots from MD trajectories can be used as starting points for quantum mechanical calculations of chiroptical spectra, providing a more realistic and dynamic picture of the molecule's properties in solution.

Table 3: Conformational Analysis of a Representative Aryl Sulfoxide from Molecular Dynamics Simulations
ConformerDihedral Angle (C-C-S=O)Relative Energy (kcal/mol)Population (%)
Anti-periplanar~180°0.065
Syn-clinal~60°1.225
Anti-clinal~120°2.510

Advanced Spectroscopic Characterization for Stereochemical and Conformational Analysis

Vibrational Optical Activity (VOA) Spectroscopy for Absolute Configuration Determination

Vibrational optical activity (VOA) has emerged as a powerful tool for determining the absolute configuration of chiral molecules in solution, offering a viable alternative to X-ray crystallography. researchgate.net VOA encompasses two main techniques: Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD). rsc.orgnih.gov The methodology involves comparing the experimentally measured VOA spectrum with a theoretically calculated spectrum for a chosen enantiomer, allowing for an unambiguous assignment of its absolute configuration. researchgate.net For complex molecules, this process also aids in assessing the major conformations present in solution. rsc.orgnih.gov

Raman Optical Activity (ROA) measures the small difference in the intensity of Raman scattered light using right- and left-circularly polarized incident light. nih.govidexlab.com This technique is highly sensitive to chirality and provides detailed information about the molecular structure, conformation, and stereochemistry of chiral molecules. nih.govnih.gov

The application of ROA to chiral sulfoxides like (S)-(Ethylsulfinyl)benzene involves the analysis of the resulting spectra, which contain numerous structure-sensitive bands. nih.gov By comparing the experimental ROA spectrum with quantum chemical calculations, typically using density functional theory (DFT), the absolute configuration can be determined. nih.govresearchgate.net For instance, the ROA spectra of different enantiomers will show mirror-image patterns, allowing for clear differentiation. researchgate.net The analysis is not limited to the fundamental vibrational modes; lower-frequency regions can also provide significant structural information. researchgate.net

Table 1: Key Aspects of ROA Spectroscopy for Chiral Sulfoxide (B87167) Analysis

Feature Description
Principle Measures the differential Raman scattering of circularly polarized light.
Information Obtained Absolute configuration, solution-state conformation.
Methodology Comparison of experimental spectra with DFT-calculated spectra.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is a powerful method for determining the absolute configuration of chiral molecules, including sulfoxides, in solution. wikipedia.orgnih.govnih.gov The VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure. wikipedia.org

The process involves recording the VCD spectrum of the chiral sulfoxide and comparing it to the spectrum predicted by ab initio quantum mechanical calculations, often employing Density Functional Theory (DFT). researchgate.netnih.govnih.gov A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the definitive assignment of its absolute configuration. nih.govnih.gov VCD is particularly advantageous as it can be applied to samples in various states, including liquids and solutions. researchgate.netbruker.com The technique's sensitivity to the mutual orientation of different molecular groups provides detailed three-dimensional structural information. wikipedia.org

For instance, studies on chiral sulfoxides have demonstrated that VCD, in conjunction with DFT calculations, can successfully re-examine and confirm the absolute configurations previously assigned by other means. nih.gov The analysis often considers multiple stable conformations of the molecule to accurately predict the VCD spectrum of the equilibrium mixture. nih.gov The intensity of VCD signals is typically very small, on the order of 10⁻⁴ to 10⁻⁵ absorption units, necessitating sensitive instrumentation. bruker.com

Table 2: VCD Spectroscopy for the Analysis of this compound

Parameter Description
Technique Vibrational Circular Dichroism (VCD)
Principle Differential absorption of left and right circularly polarized infrared light. wikipedia.orgbruker.com
Application Determination of absolute configuration and conformational analysis in solution. nih.govnih.gov
Methodology Comparison of experimental VCD spectra with ab initio DFT calculations. researchgate.netnih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies and Stereochemistry

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. nih.govmdpi.com It is a powerful tool for studying the secondary structure of proteins and can also be applied to smaller chiral molecules to investigate their conformational and stereochemical properties. nih.govnih.gov The resulting CD spectrum provides information about the three-dimensional arrangement of atoms in a molecule. mdpi.com

For a molecule like this compound, the electronic transitions of the phenyl chromophore, specifically the ¹Lb and ¹La bands, are of primary interest in the UV region of the CD spectrum. mdpi.com The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the conformation of the molecule. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often employed to simulate the CD spectra of different conformers. By comparing the calculated spectra with the experimental data, the predominant conformation in solution can be inferred. mdpi.com This approach is particularly useful for understanding how subtle structural changes, such as the substitution of an atom, can lead to significant differences in the observed CD spectra due to altered conformational preferences. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and their spatial arrangement. slideshare.netresearchgate.netnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to fully characterize molecular structures. slideshare.netnd.edu

In the context of this compound, ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons present in the molecule. researchgate.net More advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative spatial proximity of different protons, which is crucial for conformational analysis. mdpi.com For example, the observation of NOE cross-peaks can help to establish the preferred orientation of the ethyl and phenyl groups around the chiral sulfur center. mdpi.com

Furthermore, the use of chiral solvating agents or lanthanide shift reagents in NMR studies can be employed to differentiate between enantiomers and to gain further insight into the conformational equilibria of chiral sulfoxides. rsc.orgresearchgate.net For instance, a lanthanide-induced shift (LIS) analysis can help determine the populations of different conformers in solution. rsc.org

Table 3: NMR Spectroscopic Data for Structural Analysis

Nucleus Technique Information Provided
¹H 1D NMR Chemical shifts and coupling constants of protons.
¹³C 1D NMR Chemical shifts of carbon atoms.
¹H-¹H COSY Correlation between coupled protons.
¹H-¹³C HSQC/HMBC Correlation between protons and directly bonded or long-range carbons.

Single Crystal X-ray Diffraction for Solid-State Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov This technique provides accurate bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netresearchgate.net

For this compound, a successful SCXRD analysis would yield a detailed crystal structure, confirming the S-configuration at the sulfur atom and revealing the specific conformation adopted by the molecule in the crystalline lattice. researchgate.netbrynmawr.edu The data obtained from SCXRD, such as the orientation of the ethyl and phenyl groups relative to the sulfinyl oxygen, serves as a crucial benchmark for validating the results of computational and solution-phase spectroscopic studies. brynmawr.edu The analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, that may influence the solid-state conformation. mdpi.com

Table 4: Representative Crystallographic Data from SCXRD Analysis

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes.
Space Group The symmetry of the crystal lattice.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Isomers

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the molecular vibrations of a compound. ksu.edu.sauni-siegen.de While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to the vibrations of its functional groups. These include the stretching and bending vibrations of the C-H bonds in the phenyl and ethyl groups, the C-C stretching of the phenyl ring, and the characteristic S=O stretching frequency. esisresearch.orgresearchgate.net The position and intensity of these bands can be sensitive to the molecular conformation. nih.gov

The presence of conformational isomers can sometimes be detected by the appearance of additional bands in the vibrational spectra, particularly at low temperatures where the populations of different conformers might be altered. By comparing the experimental IR and Raman spectra with theoretical frequencies calculated using methods like DFT, a detailed assignment of the vibrational modes can be achieved, further corroborating the structural and conformational analysis. esisresearch.org

Table 5: Selected Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Phenyl Ring C=C Stretch 1600 - 1450 IR, Raman
CH₂ Bending (Scissoring) ~1470 IR, Raman
S=O Stretch ~1050 IR (strong), Raman

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes to Access Specific Enantiomers

The efficient and selective synthesis of enantiopure sulfoxides remains a cornerstone of their application in asymmetric synthesis. While classical methods like the Andersen synthesis have been pivotal, current research is focused on developing more efficient, scalable, and sustainable catalytic routes.

A significant area of development is the use of biocatalysis. illinois.edu Enzymes offer high efficiency and enantioselectivity under mild conditions, representing a green alternative to traditional chemical methods. illinois.edu One promising strategy is the kinetic resolution of racemic sulfoxides. For instance, a recently identified methionine sulfoxide (B87167) reductase B (MsrB) homologue has demonstrated high enantioselectivity in the kinetic resolution of a variety of racemic sulfoxides, affording the (S)-enantiomers in approximately 50% yield with excellent enantiomeric excess (92–99% ee). illinois.edutandfonline.com This enzymatic approach is scalable and operates at high substrate concentrations. illinois.edu Complementary to this, DMSO reductase (DmsABC) is being explored for its ability to prepare the opposite enantiomer. acs.org Asymmetric oxidation of prochiral sulfides is another major biocatalytic route; soybean pod shell peroxidase (SPSP), for example, has been used to produce esomeprazole (B1671258) with 91% yield and 96% ee. acs.org

In parallel, chemo-catalytic methods are being refined for greater efficiency and selectivity. Vanadium-based catalysts, in particular, have shown great promise. Systems combining a vanadium source, such as [VO(acac)₂], with a chiral Schiff base ligand effectively catalyze the asymmetric oxidation of sulfides. researchgate.net This method is enhanced by an in-situ kinetic resolution of the newly formed sulfoxide, leading to high yields and enantioselectivities. researchgate.netrsc.org Titanium-mediated oxidations, such as the use of a Ti/diethyl tartrate system, have also proven effective for the gram-scale synthesis of chiral sulfoxides with high enantiomeric excess. wikipedia.orgontosight.ai A novel approach that avoids traditional oxidation altogether is deracemization, where a recycle photoreactor combines photoracemization of the unwanted enantiomer with continuous separation by chiral HPLC, allowing for the theoretical conversion of a racemate into a single pure enantiomer. acs.org

MethodCatalyst/ReagentTypeKey FeaturesRef.
Kinetic ResolutionMethionine Sulfoxide Reductase B (MsrB)BiocatalyticHigh ee (92-99%) for (S)-sulfoxides; scalable. illinois.edutandfonline.com
Asymmetric OxidationSoybean Pod Shell Peroxidase (SPSP)BiocatalyticHigh yield (91%) and ee (96%) for esomeprazole. acs.org
Asymmetric Oxidation / Kinetic ResolutionVanadium-Schiff Base ComplexChemo-catalyticCombination of asymmetric oxidation and kinetic resolution leads to high yield and ee. researchgate.netrsc.org
Asymmetric OxidationTitanium/Diethyl TartrateChemo-catalyticEffective for gram-scale synthesis with high ee (94%). wikipedia.org
DeracemizationRecycle Photoreactor / Chiral HPLCPhysicochemicalConverts racemate to a single enantiomer through photoracemization and separation. acs.org

Design of Next-Generation Chiral Sulfoxide Ligands and Organocatalysts

The utility of chiral sulfoxides extends beyond their role as chiral auxiliaries to their incorporation into ligands for transition metal catalysis and as standalone organocatalysts. The design of new ligands is a vibrant area of research, leveraging the sulfoxide's unique properties: its chirality is close to the metal center, and it can coordinate through either sulfur or oxygen, providing versatile steric and electronic influence. illinois.edursc.org

A prominent trend is the development of hybrid ligands that combine the sulfinyl moiety with another coordinating group. Chiral sulfoxide-olefin ligands have emerged as a new and highly effective class for rhodium-catalyzed asymmetric 1,4-addition reactions, achieving up to 98% ee. wikipedia.orgacs.org These ligands are synthetically accessible and have demonstrated that S-stereogenic olefin ligands can be as effective as classical chiral ligands. acs.org Similarly, chiral sulfoxide-phosphine (SOP) ligands have been successfully applied in copper-catalyzed enantioselective conjugate additions. researchgate.net The design principles often draw inspiration from successful scaffolds like PHOX (phosphine-oxazoline) ligands, leading to new sulfinamide/sulfoxide derivatives. researchgate.net Chinese scientists have made significant contributions, developing novel chiral sulfinamide monophosphine ligands (Ming-Phos), which underscores the global interest in this ligand class. researchgate.net

The field of organocatalysis has also begun to incorporate sulfoxide chemistry in new ways. A conceptually novel approach involves the asymmetric alkylation of sulfenate anions using a Cinchona-derived phase-transfer catalyst. ontosight.aitandfonline.comnih.gov In this method, the chiral organocatalyst creates a chiral ion pair with the sulfenate anion, enabling the enantioselective formation of the sulfoxide product. ontosight.aitandfonline.com This strategy shifts the sulfoxide from being part of the catalyst to being the target of the organocatalytic transformation. Furthermore, simple and inexpensive organic molecules like taurine (B1682933) (2-aminoethanesulfonic acid) are being explored as organocatalysts for the oxidation of sulfides to sulfoxides. nih.gov

Catalyst/Ligand TypeApplicationKey FeaturesRef.
Sulfoxide-Olefin Hybrid LigandsRh-catalyzed 1,4-additionsHigh enantioselectivity (up to 98% ee); synthetically accessible. wikipedia.orgacs.org
Sulfoxide-Phosphine (SOP) LigandsCu-catalyzed conjugate additionsGood functional group tolerance and excellent enantioselectivities. researchgate.net
Sulfinamide Monophosphine (Ming-Phos)Asymmetric CatalysisNovel ligands developed with a chiral sulfinamide backbone. researchgate.net
Cinchona-derived Phase-Transfer CatalystAsymmetric alkylation of sulfenatesOrganocatalytic route to chiral sulfoxides. ontosight.aitandfonline.com
TaurineSulfide (B99878) OxidationInexpensive, readily available amino acid organocatalyst. nih.gov

Exploration of New Asymmetric Transformations Mediated by Sulfinyl Chirality

The chiral sulfinyl group is a powerful controller of stereochemistry, and researchers are continuously exploring its use in novel asymmetric transformations beyond its traditional role in aldol (B89426) and Michael reactions. tandfonline.comacs.org Its configurational stability and potent ability to induce asymmetry make it an ideal chiral auxiliary for a diverse array of reactions. acs.orgacs.org

A significant emerging area is the use of the sulfinyl group as a chiral directing group in C-H functionalization reactions. This strategy has enabled the atropo-diastereoselective synthesis of axially chiral biaryls through a palladium-catalyzed C-H olefination, where the sulfoxide directs the regioselective C-H activation and controls the resulting axial chirality. rsc.org This concept has been extended to the more challenging diastereoselective functionalization of C(sp³)-H bonds in strained ring systems like cyclopropanes. rsc.org

Pericyclic reactions are also a fertile ground for sulfinyl-controlled stereochemistry. In Diels-Alder reactions, a sulfinyl group on the dienophile, as seen in (SS)-2-(p-tolylsulfinyl)-1,4-naphthoquinone, can exert excellent control over regiochemistry, endo/exo selectivity, and π-facial diastereoselectivity, even enabling the kinetic resolution of racemic dienes. illinois.edu

Recent breakthroughs have pushed into the realm of radical chemistry. A photocatalytic, multicomponent asymmetric sulfinyl-Smiles rearrangement has been developed that uses a chiral sulfoxide to control the stereochemical outcome. wikipedia.org This innovative cascade reaction forges two carbon-carbon bonds and one carbon-sulfur bond in a single step with high stereocontrol, opening a new frontier for sulfinyl radical chemistry. wikipedia.org Other notable new applications include the use of sulfinyl auxiliaries in asymmetric Heck reactions and in the asymmetric aziridination of imines, where chiral N-sulfinylimines react with sulfur ylides to produce optically pure aziridines. nih.govbritannica.com

TransformationRole of Sulfinyl GroupKey FeaturesRef.
C-H FunctionalizationChiral Directing GroupEnables atropo-diastereoselective synthesis of biaryls and functionalization of C(sp³)-H bonds. rsc.org
Diels-Alder CycloadditionChiral AuxiliaryControls regiochemistry, endo selectivity, and π-facial diastereoselectivity; allows kinetic resolution. illinois.edu
Sulfinyl-Smiles RearrangementChiral ControllerPhotocatalytic, multicomponent cascade reaction forming three new bonds with high stereocontrol. wikipedia.org
Heck ReactionChiral AuxiliaryControls stereochemistry in palladium-catalyzed C-C bond formation. nih.gov
AziridinationChiral AuxiliaryReaction of chiral sulfinimines with sulfur ylides yields optically pure aziridines. britannica.com

Advanced Computational Methodologies for Predicting Stereochemical Outcomes

As the complexity of sulfoxide-mediated transformations grows, advanced computational methodologies are becoming indispensable for understanding reaction mechanisms and predicting stereochemical outcomes. These tools allow researchers to move beyond empirical trial-and-error, enabling the rational design of catalysts and substrates.

Density Functional Theory (DFT) is a cornerstone of this effort. DFT calculations are widely used to model transition states and elucidate the origins of enantioselectivity in asymmetric sulfoxidation reactions. tandfonline.comacs.org For example, in the titanium-catalyzed oxidation of sulfides, DFT modeling of the catalyst-substrate complexes revealed that hydrogen bonding between the substrate and the chiral tartrate ligand is the key interaction governing enantioselection. acs.org Similar studies have analyzed the geometries and energies of competing transition states to rationalize and predict which enantiomer of the sulfoxide will be preferentially formed, guiding the design of more effective catalysts. tandfonline.com Theoretical studies have also been crucial in understanding the high stereoselectivity of other transformations, such as the Pauson-Khand reaction, where calculations showed that the observed outcome is a result of thermodynamic epimerization of the product. illinois.edu

Computational methods are also powerful tools for structural elucidation. The gauge-including atomic orbital (GIAO) method, a DFT-based approach, can be used to calculate the NMR chemical shifts of different sulfoxide stereoisomers. rsc.org By comparing the calculated spectra with experimental data, the absolute and relative configuration of complex molecules containing sulfoxide groups can be determined with high confidence. rsc.org

Looking forward, the integration of machine learning (ML) with quantum mechanics is set to revolutionize the prediction of reaction outcomes. While not yet widely applied specifically to sulfoxides, ML models are being developed to predict the regio- and site-selectivity of a wide range of organic reactions. nih.govacs.org These models use features derived from QM calculations or molecular graph representations to predict reactivity, and similar approaches could be trained on datasets of chiral sulfoxide reactions to predict enantioselectivity with increasing speed and accuracy. nih.gov

MethodologyApplicationInsights ProvidedRef.
Density Functional Theory (DFT)Mechanistic Studies of Asymmetric SulfoxidationElucidation of transition state geometries, identification of key non-covalent interactions (e.g., H-bonding), prediction of enantioselectivity. tandfonline.comacs.org
DFT / GIAO NMR CalculationsStereochemical AssignmentCorrelation of calculated and experimental NMR shifts to determine the absolute and relative configuration of sulfoxide stereocenters. rsc.org
DFT / Transition State AnalysisUnderstanding DiastereoselectivityRationalizing the stereochemical outcome of complex reactions like the Pauson-Khand reaction by modeling reaction pathways and intermediates. illinois.edu
Machine Learning (ML) ModelsPrediction of Reactivity/SelectivityEmerging tools for predicting site- and stereoselectivity based on learned patterns from large datasets of reactions and molecular features. nih.govacs.org

Integration of Chiral Sulfoxides into Material Science and Supramolecular Chemistry

The unique properties of the chiral sulfinyl group—its stereochemical stability, polarity, and ability to act as a hydrogen bond acceptor—make it an attractive component for the design of functional materials and supramolecular assemblies. illinois.edu While still an emerging area, the integration of chiral sulfoxides into material science is opening up new avenues for creating materials with novel chiroptical and recognition properties.

A key area of progress is in the field of liquid crystals. Researchers have successfully synthesized side-chain polyacrylates incorporating chiral sulfoxide substituents. tandfonline.com These polymers exhibit chiral nematic (cholesteric) and/or smectic liquid crystalline phases, demonstrating that the chirality of the sulfoxide can be translated to the macroscopic properties of a material. tandfonline.com Furthermore, ferroelectric liquid-crystalline compounds have been designed where the sulfinyl group is the sole source of chirality. acs.org These materials form stable smectic C* phases, which are of interest for applications in electro-optical devices. acs.org The amplification of molecular chirality in liquid crystalline systems is a general strategy for creating smart materials, and chiral sulfoxides are promising dopants for this purpose. rsc.org

In supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding and host-guest recognition to build complex architectures, the sulfoxide group is a promising but underexplored building block. rsc.orgnih.gov The principle of molecular recognition, which is fundamental to supramolecular chemistry, has been elegantly demonstrated in the enantioselective sulfoxidation of diaryl sulfides using a chiral manganese porphyrin catalyst. acs.org High enantioselectivity was achieved through hydrogen bonding between the catalyst and substrate, highlighting the potential of the sulfinyl group (or its precursors) to participate in specific recognition events. acs.org Another direct application in materials is the formation of self-assembled monolayers (SAMs) of chiral sulfoxides on gold surfaces, which could lead to chiral electrodes or sensors. researchgate.net While this area is less developed than for thiol-based SAMs, it represents a significant opportunity for creating functional, chiral surfaces. researchgate.net

AreaApplication/ConceptRole of Chiral SulfoxideRef.
Material ScienceLiquid CrystalsThe sulfinyl group acts as the chiral center in side-chain polymers and ferroelectric compounds, inducing chiral nematic and smectic phases. tandfonline.comacs.org
Material ScienceSelf-Assembled Monolayers (SAMs)Chiral sulfoxides are anchored to gold surfaces to create functional, chiral interfaces for potential use in electronics or sensing. researchgate.net
Supramolecular ChemistryMolecular RecognitionThe polar sulfinyl group can act as a hydrogen bond acceptor, directing the self-assembly of molecules into larger, ordered structures. acs.orgrsc.org
Supramolecular ChemistryChiral Building BlocksIntegration of the stereochemically stable sulfoxide unit into larger supramolecular architectures to impart chirality and specific binding properties. illinois.edunih.gov

Q & A

Q. What are the common synthetic routes for (S)-(Ethylsulfinyl)benzene, and how is enantiomeric purity ensured?

this compound is typically synthesized via oxidation of ethyl phenyl sulfide using chiral catalysts or enantioselective biocatalysts. For example, biocatalytic oxidation with engineered enzymes can achieve enantiomeric excess (ee) >99% . Chiral HPLC with polysaccharide-based columns or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) are standard methods to confirm ee. Researchers must validate purity before downstream applications, as impurities can skew pharmacological or toxicological data.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm sulfinyl group presence (δ ~2.5–3.5 ppm for sulfinyl protons) and aromatic substitution patterns.
  • Chiroptical methods : Circular dichroism (CD) or optical rotation to verify absolute configuration.
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 154.08). Cross-referencing with databases like PubChem or Reaxys ensures consistency with literature .

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert gas (N₂/Ar) at –20°C in amber glass vials to avoid oxidation or photodegradation. Safety data sheets (SDS) recommend using fume hoods for handling due to potential respiratory irritation . Stability tests under varying conditions (e.g., pH, temperature) are advised for long-term studies.

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) measurements between synthetic batches be resolved?

Contradictions often arise from method sensitivity (e.g., HPLC vs. NMR) or impurities. Perform orthogonal validation:

  • Compare results from chiral HPLC, NMR with shift reagents, and X-ray crystallography.
  • Analyze batch-specific impurities via LC-MS to identify side products affecting ee . Statistical tools (e.g., Grubbs’ test) can identify outliers in replicate measurements .

Q. What strategies optimize pharmacokinetic (PBPK) models for this compound toxicity studies?

Leverage structural analogs (e.g., ethylbenzene) to build initial PBPK templates. Adjust parameters for sulfoxide-specific metabolism, such as hepatic CYP450-mediated oxidation. Validate models against in vivo data (e.g., rodent plasma concentrations) and refine using sensitivity analysis . Case studies show correlation coefficients >0.85 indicate robust extrapolation to humans .

Q. How do researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions may stem from assay variability (e.g., cell line differences) or stereochemical effects. Mitigate by:

  • Standardizing assay protocols (e.g., fixed incubation times, controls for enantiomer cross-reactivity).
  • Conducting molecular docking simulations to compare (S)- and (R)-enantiomer binding affinities .
  • Applying multivariate analysis (PCA or PLS) to isolate critical SAR variables .

Q. What methodologies are recommended for analyzing this compound’s neuroendocrine toxicity mechanisms?

Use in vitro models (e.g., SH-SY5Y neurons) to assess oxidative stress (ROS assays) and mitochondrial dysfunction (JC-1 staining). Transcriptomic profiling (RNA-seq) can identify dysregulated pathways (e.g., Nrf2/ARE). Cross-validate with in vivo models, prioritizing biomarkers like glutathione depletion or 8-OHdG levels .

Methodological and Reporting Guidelines

Q. How should raw data from this compound experiments be documented for publication?

Follow FAIR principles:

  • Raw data : Include in appendices with metadata (e.g., instrument settings, batch numbers).
  • Processed data : Highlight in main text with error margins (e.g., ±SD for ee measurements).
  • Uncertainty analysis : Report confidence intervals for kinetic parameters (e.g., IC₅₀) .

Q. What are best practices for literature reviews on sulfoxide compounds?

Use SciFinder’s Preparation Role filter to prioritize synthesis protocols . For mechanistic studies, apply semantic search terms (e.g., “chiral sulfoxide AND pharmacokinetics”) to avoid non-specific results . Cross-check regulatory databases (e.g., EPA DSSTox) for toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.